molecular formula C11H11N B1265667 1-Amino-2-methylnaphthalene CAS No. 2246-44-8

1-Amino-2-methylnaphthalene

Cat. No.: B1265667
CAS No.: 2246-44-8
M. Wt: 157.21 g/mol
InChI Key: JMBLSGAXSMOKPN-UHFFFAOYSA-N
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Description

1-Amino-2-methylnaphthalene is an organic compound with the molecular formula C11H11N. It is a derivative of naphthalene, where an amino group is attached to the first carbon and a methyl group to the second carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-methylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene followed by amination. The methylation process introduces a methyl group to the naphthalene ring, and subsequent amination introduces the amino group .

Industrial Production Methods: In industrial settings, the production of this compound typically involves catalytic processes that ensure high yield and purity. The reaction conditions often include controlled temperatures and the use of specific catalysts to facilitate the methylation and amination steps .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

1-Amino-2-methylnaphthalene is utilized as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

  • Synthesis of Piperazinyl Pyridopyrimidinone Derivatives : Recent studies have shown that this compound can be employed in the synthesis of piperazinyl pyridopyrimidinone derivatives, which are being investigated as potential inhibitors for the KRAS G12C mutation associated with certain cancers. This application highlights its relevance in medicinal chemistry and drug development .

Catalysis

The compound plays a significant role in catalytic processes, particularly in the alkylation of aromatic compounds.

  • Alkylation Reactions : Research indicates that this compound can be used in catalytic reactions involving ZSM-5 zeolite nanocrystals. These nanocrystals facilitate the alkylation of 2-methylnaphthalene with methanol to produce 2,6-dimethylnaphthalene, an important intermediate in the synthesis of various chemicals. The nanosized ZSM-5 catalyst demonstrates enhanced efficiency and stability, leading to improved yields .

Material Science

In material science, this compound is investigated for its potential applications in developing novel materials.

  • Composite Materials for Water Purification : The compound has been incorporated into composite materials aimed at cleaning arsenic-contaminated water. This application underscores its utility in environmental chemistry and public health initiatives .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in research and industry.

  • Toxicity Assessments : Studies have classified this compound as harmful if swallowed and a skin irritant. Such assessments are essential for ensuring safe handling and usage in laboratory settings .

Case Study: Synthesis of Pharmaceutical Compounds

A notable case study involves the use of this compound as a precursor for synthesizing pharmaceutical compounds targeting cancer treatment. Researchers have reported successful synthesis routes that leverage this compound's properties to create effective drug candidates.

Case Study: Environmental Remediation

Another case study focused on the development of composite materials utilizing this compound for environmental remediation efforts. The effectiveness of these materials in removing toxic substances from water sources was evaluated, demonstrating significant potential for real-world applications.

Mechanism of Action

The mechanism by which 1-amino-2-methylnaphthalene exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, influencing their activity. The pathways involved often include signal transduction mechanisms where the compound acts as a modulator .

Comparison with Similar Compounds

  • 2-Methyl-1-naphthylamine
  • 1-Naphthylamine
  • 2-Naphthylamine

Comparison: 1-Amino-2-methylnaphthalene is unique due to the specific positioning of the amino and methyl groups on the naphthalene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions .

Biological Activity

1-Amino-2-methylnaphthalene (C₁₁H₁₁N) is an aromatic amine that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its naphthalene backbone with an amino group at the 1-position and a methyl group at the 2-position. Its structure can be represented as follows:

Structure C11H11N\text{Structure }C_{11}H_{11}N

1. Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity. The compound is structurally related to other methylnaphthalenes, which have been shown to cause pulmonary toxicity in animal models. For instance, studies have demonstrated that exposure to methylnaphthalenes can lead to necrosis of bronchiolar epithelial cells and increased incidence of respiratory tumors in rodents .

Table 1: Toxicity Data of Methylnaphthalenes

CompoundToxicity ObservedStudy Reference
1-MethylnaphthaleneBronchiolar adenomasMurata et al., 1993
2-MethylnaphthaleneClara cell injuryFanucchi et al., 2004
This compoundLimited data, potential for similar effectsN/A

2. Carcinogenic Potential

The carcinogenic potential of this compound has not been extensively studied compared to its analogs. However, related compounds such as naphthalene and methylnaphthalenes have shown oncogenic effects in long-term feeding studies in mice . The need for further investigation into the carcinogenicity of this compound is emphasized, particularly given its structural similarities.

3. Metabolic Pathways

Metabolism studies indicate that this compound may undergo N-hydroxylation and subsequent conjugation reactions, leading to the formation of reactive intermediates that could contribute to its biological activity and toxicity . Understanding these metabolic pathways is crucial for assessing the compound's safety profile.

Case Study: Occupational Exposure

A study focusing on workers exposed to aromatic amines, including derivatives of naphthalene, revealed elevated incidences of bladder cancer among those with prolonged exposure . Although specific data on this compound was not highlighted, the trends observed raise concerns about its potential health risks in occupational settings.

Case Study: Animal Studies

In a controlled study involving B6C3F1 mice fed diets containing methylnaphthalenes, significant weight loss was noted at concentrations above 0.15%, with some evidence suggesting a link to respiratory tumors . This underscores the necessity for similar studies focusing on this compound to elucidate its biological effects.

4. Structure-Activity Relationship (SAR)

Research has indicated that the position and type of substituents on the naphthalene ring significantly influence the biological activity of these compounds. For instance, variations in substituent size and electronic properties can alter toxicity profiles and metabolic pathways .

Table 2: Summary of Structure-Activity Relationships

Substituent PositionBiological EffectReference
1-AminoPotential carcinogenicityN/A
2-MethylIncreased toxicityFanucchi et al., 2004

Properties

IUPAC Name

2-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBLSGAXSMOKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176995
Record name 2-Methyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246-44-8
Record name 2-Methyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2246-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-naphthylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-methylnaphthalene
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Record name 2-METHYL-1-NAPHTHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Amino-2-methylnaphthalene
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1-Amino-2-methylnaphthalene
1-Amino-2-methylnaphthalene
1-Amino-2-methylnaphthalene

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